![molecular formula C18H18BrNO3 B4303022 2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B4303022.png)
2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID
Overview
Description
2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID is an organic compound with a complex structure that includes a benzyl group, a brominated aromatic ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the brominated aromatic amine. One common method is the bromination of 4-methylphenylamine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-4-methylphenylamine is then reacted with benzyl chloride under basic conditions to form the benzylated amine.
The next step involves the formation of the oxobutanoic acid moiety. This can be achieved through a condensation reaction between the benzylated amine and a suitable keto acid precursor, such as 4-oxobutanoic acid, under acidic conditions. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by interacting with receptor binding sites and altering signal transduction pathways.
The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID can be compared with other similar compounds, such as:
2-benzyl-4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoic acid: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-benzyl-4-[(3-bromo-4-ethylphenyl)amino]-4-oxobutanoic acid: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
2-benzyl-4-[(3-bromo-4-methoxyphenyl)amino]-4-oxobutanoic acid: The methoxy group introduces additional electronic effects, potentially altering the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-4-(3-bromo-4-methylanilino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-7-8-15(11-16(12)19)20-17(21)10-14(18(22)23)9-13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXJHZONLMAAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(CC2=CC=CC=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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